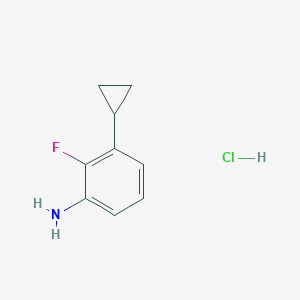

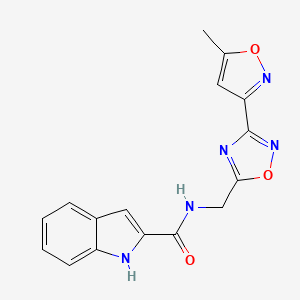

1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DIBMU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

One study focused on the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine, leading to the production of indolo[3,2-c]quinolin-6-ones. This reaction involves a mechanism that includes the initial formation of a spiro compound, which rearranges via a sequential isocyanate ring opening and a cyclization process to a urea derivative. This urea derivative can be cyclized selectively to indolo[3,2-c]quinolin-6-one, highlighting a pathway for synthesizing complex urea derivatives (Bergman et al., 2003).

Another aspect of synthetic methodologies includes the design and synthesis of N-3,5-dimethylbenzyl-substituted urea derivatives evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research underscores the utility of urea derivatives in developing potent antiviral agents, demonstrating the compound's versatility in drug discovery (Sakakibara et al., 2015).

Chemical Properties and Interactions

Substituted diarylmethylamines have been studied for their stereospecific intramolecular electrophilic arylation of lithiated ureas, creating new stereogenic centers. This research provides insights into the chemical properties and potential synthetic applications of urea derivatives in creating chiral molecules with high enantiomeric purity (Clayden et al., 2007).

Biological Activities

The synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea have been explored, where derivatives photolyze in aqueous solutions to release free urea. This study is significant for understanding the photolysis reactions of urea derivatives and their potential applications in biological and chemical research (Wieboldt et al., 2002).

Propriétés

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O/c1-22-10-15(11-5-2-3-8-16(11)22)21-17(23)20-9-12-13(18)6-4-7-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRSRTGNYVUHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2932423.png)

![5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2932426.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2932430.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)

![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)

![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)